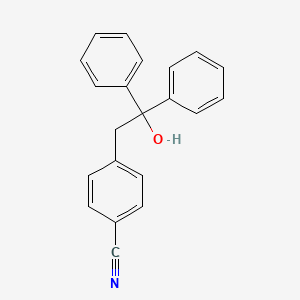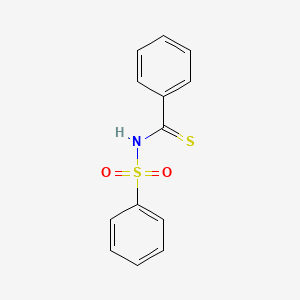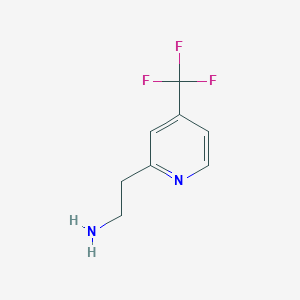
2-(4-(三氟甲基)吡啶-2-基)乙胺
描述
“2-(4-(Trifluoromethyl)pyridin-2-YL)ethanamine” is a chemical compound with the IUPAC name "2- (4- (trifluoromethyl)pyridin-2-yl)ethan-1-amine" . It has been found in various forms such as hydrochloride and dihydrochloride .
Molecular Structure Analysis
The molecular structure of “2-(4-(Trifluoromethyl)pyridin-2-YL)ethanamine” can be represented by the InChI code “1S/C8H9F3N2.ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;;/h2,4-5H,1,3,12H2;1H” for its hydrochloride form and “1S/C8H9F3N2.2ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;;/h2,4-5H,1,3,12H2;2*1H” for its dihydrochloride form .科学研究应用
乙烯低聚
2-(4-(三氟甲基)吡啶-2-基)乙胺衍生物在乙烯低聚研究中得到了探索。由该化合物衍生的氨基吡啶配体螯合的镍(II)配合物表现出催化活性,产生乙烯二聚体和其他低聚物。这些发现表明在聚合物和材料科学中具有潜在的应用 (Nyamato, Akerman, & Ojwach, 2016)。
DNA结合和核酸酶活性
与2-(4-(三氟甲基)吡啶-2-基)乙胺相关的配体的Cu(II)配合物表现出良好的DNA结合亲和力和核酸酶活性。这些配合物与DNA相互作用,表明在生物化学和药理学中具有潜在的应用 (Kumar et al., 2012)。
结构分析和合成
已经进行了涉及该化合物衍生物的结构分析和合成的研究,有助于了解它们的分子构型以及在药物化学和材料科学中的潜在应用 (Mardani et al., 2019)。
抗肿瘤活性
已经研究了包括2-(3-氯-5-(三氟甲基)吡啶-2-基)乙胺在内的新型衍生物的抗肿瘤活性。一些衍生物表现出显着的效力,表明在癌症研究和治疗中具有潜在的应用 (Maftei et al., 2016)。
化学反应中的催化作用
含有该化合物衍生物的钯(II)配合物已被用作各种化学反应中的催化剂,例如烯烃的甲氧羰基化。这些研究有助于工业化学和催化领域 (Zulu et al., 2020)。
作用机制
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in active agrochemical and pharmaceutical ingredients .
Mode of Action
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It’s known that compounds with the trifluoromethylpyridine motif have been used in the protection of crops from pests . More research is needed to understand the specific effects of this compound.
生化分析
Biochemical Properties
2-(4-(Trifluoromethyl)pyridin-2-YL)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules .
Cellular Effects
2-(4-(Trifluoromethyl)pyridin-2-YL)ethanamine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-(4-(Trifluoromethyl)pyridin-2-YL)ethanamine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific proteins, altering their conformation and activity. This binding can lead to the inhibition or activation of enzymes, thereby affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Trifluoromethyl)pyridin-2-YL)ethanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-(4-(Trifluoromethyl)pyridin-2-YL)ethanamine can result in sustained alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-(4-(Trifluoromethyl)pyridin-2-YL)ethanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
2-(4-(Trifluoromethyl)pyridin-2-YL)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence metabolic flux and alter metabolite levels. For example, it may enhance or inhibit specific enzymatic reactions, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2-(4-(Trifluoromethyl)pyridin-2-YL)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects .
Subcellular Localization
2-(4-(Trifluoromethyl)pyridin-2-YL)ethanamine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within cells. For instance, its presence in the nucleus may affect gene expression, while its localization in the mitochondria could impact cellular metabolism .
属性
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-2-4-13-7(5-6)1-3-12/h2,4-5H,1,3,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJJATXYPUHTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273889 | |
| Record name | 4-(Trifluoromethyl)-2-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-59-5 | |
| Record name | 4-(Trifluoromethyl)-2-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-2-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3045315.png)
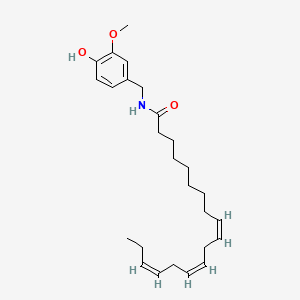
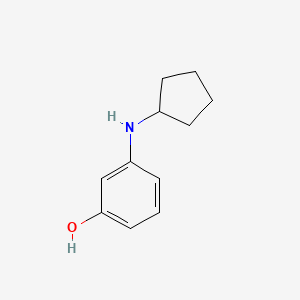

![1-[3-(2-Furyl)phenyl]ethanone](/img/structure/B3045322.png)
![{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3045323.png)
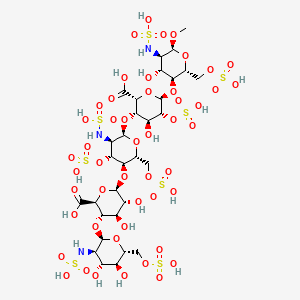
![N-[4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B3045325.png)



